4-(Piperidin-4-yl)aniline dihydrochloride is a synthetic compound with the molecular formula C11H16Cl2N2 and a molecular weight of 250.2 g/mol. This compound appears as a white crystalline powder and is recognized for its versatility in various scientific and industrial applications. It is primarily utilized in the synthesis of organic compounds, drug development, and biological research. The compound is categorized as an aromatic amine due to the presence of an aniline structure combined with a piperidine ring, which contributes to its unique chemical properties and reactivity.
The synthesis of 4-(Piperidin-4-yl)aniline dihydrochloride typically involves the hydrogenation of pyridine derivatives or the reaction of piperidine with aniline. The process can be executed using various catalysts, including cobalt, ruthenium, or nickel-based nanocatalysts, to enhance the reaction efficiency and yield.
The molecular structure of 4-(Piperidin-4-yl)aniline dihydrochloride features a piperidine ring attached to an aniline moiety. The structural representation can be visualized as follows:
4-(Piperidin-4-yl)aniline dihydrochloride can undergo several types of chemical reactions:
Common reagents used in these reactions include hydrogen gas for hydrogenation, phenylsilane for imine formation, and various catalysts such as cobalt or palladium-based systems. The major products formed from these reactions are valuable intermediates in pharmaceutical chemistry.
The mechanism of action for 4-(Piperidin-4-yl)aniline dihydrochloride involves its interaction with specific biological targets such as enzymes and receptors. Piperidine derivatives exhibit pharmacophoric features that enable them to modulate biological pathways effectively. This interaction can lead to various physiological effects depending on the target site within biological systems.
Relevant data on thermal stability includes decomposition points determined by differential scanning calorimetry, indicating that thermal degradation begins at temperatures above 230 °C.
4-(Piperidin-4-yl)aniline dihydrochloride has a wide range of applications in scientific research:
Reductive amination serves as the cornerstone synthetic route for constructing the core piperidine-aniline scaffold of 4-(piperidin-4-yl)aniline dihydrochloride. This convergent methodology enables the direct coupling of 4-aminobenzaldehyde with N-protected piperidin-4-one precursors under controlled conditions. Sodium borohydride (NaBH₄) in the presence of zinc chloride (ZnCl₂) achieves chemoselective reduction of the intermediate imine bond while preserving the aromatic amine functionality, yielding protected intermediates with >85% efficiency [3]. Catalytic hydrogenation represents an alternative industrial approach, employing palladium on carbon (Pd/C) or Raney nickel under hydrogen atmospheres (3-5 bar) to afford the secondary amine linkage. Critical process parameters include:
Post-reduction, acidolytic deprotection (trifluoroacetic acid or HCl/dioxane) liberates the free base, typically isolated via basification and extraction. Alternative routes involving Buchwald-Hartwig amination of 4-bromoaniline with N-Boc-piperidine-4-boronic acid esters have been reported but demonstrate inferior atom economy compared to reductive approaches [4].
Table 1: Comparative Analysis of Reductive Amination Conditions
Reducing Agent | Catalyst/Additive | Solvent System | Yield (%) | Impurity Profile |
---|---|---|---|---|
NaBH₄ | ZnCl₂ | THF/H₂O (4:1) | 88 | <2% Tertiary amine |
NaBH(OAc)₃ | None | DCM | 78 | 5% Aldehyde dimer |
H₂ (3 bar) | Pd/C (10%) | MeOH | 92 | <1% Dehalogenated |
NaBH₃CN | Ti(iOPr)₄ | MeOH | 83 | 3% Cyano byproducts |
Conversion of the lipophilic free base to pharmaceutically suitable dihydrochloride salt demands precise control over acid stoichiometry and crystallization dynamics. Stoichiometric studies confirm that 2.05-2.10 equivalents of hydrochloric acid maximize salt formation while minimizing residual acidity. Crystallization from isopropanol/diethyl ether systems generates highly defined monoclinic crystals with superior flow properties and storage stability [6]. Critical process variables include:
Salt formation efficiency is highly dependent on solvent polarity parameters. Methanol/ethyl acetate mixtures produce solvated forms requiring additional desolvation steps, while aqueous crystallizations yield hygroscopic salts demanding specialized packaging. X-ray powder diffraction analysis confirms that isopropanol-derived crystals exhibit a stable P2₁/c space group configuration with chloride ions occupying specific lattice channels, explaining their exceptional stability at 25°C/60% RH [8].
While not directly applied to the target compound, catalytic N-methylation methodologies provide essential routes to structurally related pharmaceutical intermediates. Palladium-catalyzed reductive methylation using formaldehyde and hydrogen demonstrates exceptional selectivity for mono-methylation of secondary piperidines. Key catalytic systems include:
The trifluoromethyl analogue demonstrates significant pharmacological advantages in GPR119 agonists, including enhanced metabolic stability and reduced hERG inhibition – properties potentially transferable to modified 4-(piperidin-4-yl)aniline derivatives [2]. Computational modeling reveals that steric bulk introduced by N-alkyl groups disrupts π-stacking interactions responsible for hERG channel binding, providing a rational design strategy for cardiac safety optimization.
Transition from laboratory-scale batches to metric-ton production necessitates specialized reactor configurations addressing the exothermic nature of both reductive amination and salt formation. Continuous flow reactor systems demonstrate significant advantages:
Process intensification strategies reduce manufacturing costs by 40% through solvent recycling (isopropanol recovery >95%) and catalyst immobilization (Pd/C cartridges). Environmental metrics demonstrate 78% reduction in E-factor compared to batch processes, primarily through elimination of extraction solvents and reduced aqueous waste streams. Current production scales exceed 500 kg/month using integrated flow platforms with GMP-compliant purification via continuous chromatography [6].
Table 2: Industrial Process Parameters for Salt Formation
Parameter | Batch Process | Continuous Process | Improvement Factor |
---|---|---|---|
Reaction Time | 12 hours | 45 minutes | 16x |
Temperature Control | ±5°C | ±0.5°C | 10x |
Solvent Consumption | 15 L/kg | 4 L/kg | 73% reduction |
Crystal Size Uniformity | D90/D10 = 4.2 | D90/D10 = 1.8 | 2.3x improvement |
Impurity Generation | 1.2% max | 0.3% max | 75% reduction |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1